CA Isoform Selectivity Shift Induced by 2,5-Dimethyl Substitution vs. Unsubstituted Benzenesulfonamide
In a systematic study of methylated benzenesulfonamide-pyrrolidinone hybrids against twelve human CA isoforms using fluorescent thermal shift assay, the introduction of dimethyl groups on the benzenesulfonamide ring (ortho/ortho or meta/ortho series) decreased binding affinity to nearly all isoforms but concomitantly conferred selectivity for a single CA isozyme [1]. The 2,5-dimethyl pattern places methyl groups at ortho and meta positions relative to the sulfonamide, a configuration that, based on class SAR, is predicted to bias selectivity away from the broadly inhibited pattern seen with unsubstituted benzenesulfonamide.
| Evidence Dimension | CA isoform binding affinity shift (Kd or thermal shift ΔTm) upon dimethyl introduction |
|---|---|
| Target Compound Data | 2,5-dimethyl substituted benzenesulfonamide scaffold; exact Kd for this compound not reported in primary literature |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide-pyrrolidinone analogs (literature baseline) |
| Quantified Difference | Dimethylated analogs show reduced affinity against most CA isoforms with selectivity gain for one isoform (qualitative class observation) [1] |
| Conditions | Fluorescent thermal shift assay (FTSA) measuring binding to 12 recombinant human CA isoforms (I–XIV) [1] |
Why This Matters
For procuring a tool compound to probe a specific CA isoform, the 2,5-dimethyl pattern offers a selectivity-biased starting point that unsubstituted or alternative methylated scaffolds do not provide.
- [1] Vaškevičienė I, et al. Bioorg Med Chem. 2019;27(2):322-337. View Source
